molecular formula C16H15N3O2 B12238515 6-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amino}pyridine-3-carbonitrile

6-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amino}pyridine-3-carbonitrile

Cat. No.: B12238515
M. Wt: 281.31 g/mol
InChI Key: GAOOKMKSBYSOBI-UHFFFAOYSA-N
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Description

6-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-3-carbonitrile is a complex organic compound that features a unique structure combining a benzodioxin ring, a pyridine ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-3-carbonitrile typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxin, which is then functionalized to introduce the methylamino group. The final step involves the coupling of this intermediate with a pyridine-3-carbonitrile derivative under specific reaction conditions, such as the use of a base like lithium hydride in a solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

6-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group at a specific position on the molecule.

Scientific Research Applications

6-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Medicine: The compound is being investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes or interact with specific molecular targets.

    Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-3-carbonitrile is unique due to its combination of a benzodioxin ring, a pyridine ring, and a carbonitrile group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

6-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]pyridine-3-carbonitrile

InChI

InChI=1S/C16H15N3O2/c1-19(16-5-3-13(9-17)10-18-16)11-12-2-4-14-15(8-12)21-7-6-20-14/h2-5,8,10H,6-7,11H2,1H3

InChI Key

GAOOKMKSBYSOBI-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)C3=NC=C(C=C3)C#N

Origin of Product

United States

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